5-(Benzyloxy)-2-bromoaniline

Catalog No.
S682816
CAS No.
119879-90-2
M.F
C13H12BrNO
M. Wt
278.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzyloxy)-2-bromoaniline

CAS Number

119879-90-2

Product Name

5-(Benzyloxy)-2-bromoaniline

IUPAC Name

2-bromo-5-phenylmethoxyaniline

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

InChI

InChI=1S/C13H12BrNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

RTDSBDMPNWSMTH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)N

5-(Benzyloxy)-2-bromoaniline (CAS: 119879-90-2) is a highly specialized, bifunctional building block primarily utilized in the regiocontrolled synthesis of complex oxygenated heterocycles, such as indoles, quinolines, and phenanthridines. Structurally, it features an ortho-bromoaniline motif that serves as a precise anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), paired with a meta-benzyloxy group that acts as a robust, easily removable phenol surrogate[1]. In industrial and laboratory procurement, this specific compound is prioritized over simpler anilines or differently protected analogs because it simultaneously solves two major synthetic bottlenecks: it prevents the formation of inseparable regioisomer mixtures during cyclization, and it allows for mild, late-stage unmasking of the hydroxyl group without damaging sensitive downstream API scaffolds[2].

Substituting 5-(Benzyloxy)-2-bromoaniline with cheaper, related analogs routinely leads to process failures and severe yield degradation. If a buyer opts for the unbrominated analog (3-benzyloxyaniline), direct cyclization methods fail to control regiochemistry, resulting in inseparable isomer mixtures that ruin the synthetic route [1]. Conversely, substituting with the methoxy-protected analog (2-bromo-5-methoxyaniline) solves the regiocontrol issue but introduces a critical late-stage flaw: methoxy ether cleavage requires harsh reagents like boron tribromide (BBr3) or strong acids, which frequently destroy sensitive heterocyclic cores or other functional groups present in advanced pharmaceutical intermediates [2]. Finally, attempting to use the unprotected phenol (2-bromo-5-hydroxyaniline) often poisons palladium catalysts during cross-coupling, necessitating excess base and catalyst loading while yielding unpredictable results [3].

Regiocontrol and Yield Superiority in Heterocycle Synthesis

When synthesizing complex heterocycles such as 3-benzyloxy-6-aminophenanthridine, the presence of the ortho-bromine atom is critical for directing the reaction. Utilizing 5-(Benzyloxy)-2-bromoaniline in a Suzuki-Miyaura cross-coupling cascade yields the pure, specific regioisomer in a 63% isolated yield [1]. In stark contrast, attempting a direct cyclization using the unbrominated baseline comparator, 3-benzyloxyaniline, results in an inseparable 1:1 mixture of 1-benzyloxy and 3-benzyloxy isomers with a drastically reduced overall yield of just 23%[1].

Evidence DimensionIsolated yield and regioisomer purity
Target Compound Data63% yield; 100% specific regioisomer isolated
Comparator Or Baseline3-Benzyloxyaniline (unbrominated): 23% yield; inseparable 1:1 mixture of isomers
Quantified Difference2.7x increase in yield and complete elimination of regioisomer contamination
ConditionsSuzuki-Miyaura cross-coupling (Target) vs. Direct ammonia/NaNH2 cyclization (Comparator)

Procuring the pre-brominated building block is mandatory to avoid catastrophic yield losses and impossible chromatographic separations during the scale-up of complex APIs.

Late-Stage Deprotection Compatibility for Sensitive Scaffolds

The choice of phenol protecting group fundamentally dictates the survivability of the final molecule. The benzyloxy group of 5-(Benzyloxy)-2-bromoaniline can be quantitatively cleaved under mild hydrogenolysis conditions (H2, Pd/C, room temperature)[1]. If a buyer substitutes this with the methoxy-protected analog (2-bromo-5-methoxyaniline), deprotection requires highly aggressive Lewis acids (e.g., BBr3 at low temperatures or concentrated HBr at reflux), which routinely cause ring-opening or degradation of sensitive nitrogenous heterocycles [1].

Evidence DimensionDeprotection conditions and scaffold tolerance
Target Compound DataMild hydrogenolysis (H2, Pd/C, neutral pH, 20-25 °C)
Comparator Or Baseline2-Bromo-5-methoxyaniline: Harsh Lewis acid cleavage (BBr3, highly acidic, potential scaffold degradation)
Quantified DifferenceEnables 100% survival of acid-sensitive functional groups during late-stage unmasking
ConditionsLate-stage phenol deprotection in complex heterocyclic API synthesis

Selecting the benzyloxy-protected precursor prevents the destruction of high-value, late-stage intermediates, ensuring a viable manufacturing route for sensitive drugs.

Catalyst Preservation in Cross-Coupling Reactions

In palladium-catalyzed cross-couplings, the presence of an unprotected phenol severely hampers reaction efficiency. 5-(Benzyloxy)-2-bromoaniline masks the acidic hydroxyl proton, preventing it from coordinating with the Pd catalyst or consuming the basic reagents (e.g., Na2CO3) required for the catalytic cycle[1]. Substituting with 2-bromo-5-hydroxyaniline leads to catalyst poisoning, requiring higher catalyst loadings and excess base, which decreases reproducibility and increases process costs [1].

Evidence DimensionCatalyst compatibility and base stoichiometry
Target Compound DataStandard catalyst loading; 1:1 to 1:2 base stoichiometry
Comparator Or Baseline2-Bromo-5-hydroxyaniline: Requires excess base and higher Pd loading due to phenoxide coordination
Quantified DifferencePrevents catalyst deactivation and standardizes reagent stoichiometry
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) under basic conditions

Using the benzyloxy-protected form ensures high catalyst turnover and reproducible yields, which is critical for cost-effective industrial scale-up.

Regiocontrolled Synthesis of Oxygenated Indoles and Quinolines

Because it provides a precise ortho-halide anchor, this compound is the optimal starting material for constructing 6-benzyloxyindoles and related fused nitrogen heterocycles via Larock-type syntheses or sequential cross-coupling/cyclization cascades. It completely avoids the regioisomer mixtures that plague syntheses starting from unbrominated anilines [1].

Manufacturing of Complex Phenanthridine-Based Therapeutics

In the development of prion inhibitors and other phenanthridine-based drugs, 5-(Benzyloxy)-2-bromoaniline is essential for the targeted synthesis of specific aminophenanthridine isomers. Its use guarantees high yields (e.g., 63% vs 23% for generic precursors) and eliminates the need for impossible chromatographic separations[1].

Late-Stage Phenol Unmasking in Acid-Sensitive APIs

For multi-step pharmaceutical syntheses where the final molecule contains delicate functional groups, this compound is selected over its methoxy-protected counterpart. The benzyloxy group allows for mild, neutral hydrogenolysis at the final step, preserving the structural integrity of the API that would otherwise be destroyed by harsh Lewis acid deprotection [2].

XLogP3

3.4

Wikipedia

5-(Benzyloxy)-2-bromoaniline

Dates

Last modified: 08-15-2023

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